

# Iadademstat: A Technical Guide to its Potential in Non-Malignant Hematological Disorders

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: ORY-1001(trans)

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## Executive Summary

Iadademstat (ORY-1001) is an orally available, potent, and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathogenesis of various cancers.[1][2] While the primary focus of iadademstat's clinical development has been on malignant hematological disorders such as acute myeloid leukemia (AML), emerging preclinical and early clinical data suggest a promising therapeutic potential in non-malignant hematological conditions, specifically Sickle Cell Disease (SCD) and Essential Thrombocythemia (ET).[3][4][5] This document provides a comprehensive technical overview of the existing evidence supporting the exploration of iadademstat in these indications, detailing its mechanism of action, summarizing available data, and outlining key experimental insights.

## Core Mechanism of Action: LSD1 Inhibition

Iadademstat exerts its therapeutic effect by inhibiting LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[6] LSD1 is a key component of several transcriptional repressor complexes.[7]

Iadademstat's mechanism involves a dual action:

- **Catalytic Inhibition:** It irreversibly binds to the FAD cofactor in the catalytic center of LSD1, preventing it from demethylating its histone substrates.[7]
- **Scaffolding Disruption:** By binding to the catalytic site, iadademstat sterically hinders the interaction of LSD1 with its partner proteins, such as GFI-1, disrupting the formation and function of repressive complexes.[1]

This inhibition of LSD1 leads to the reactivation of silenced genes and the modulation of cellular differentiation pathways, which forms the basis of its therapeutic potential in both malignant and non-malignant hematological disorders.

## Iadademstat in Sickle Cell Disease (SCD)

### Rationale for Use

SCD is a monogenic disorder caused by a mutation in the  $\beta$ -globin gene, leading to the production of abnormal hemoglobin S (HbS).[5] A key therapeutic strategy in SCD is to induce the expression of fetal hemoglobin (HbF), which is silenced after birth. Increased levels of HbF can inhibit the polymerization of HbS, thereby reducing red blood cell sickling and its downstream pathological consequences.[5]

LSD1 is a critical component of the DRED (Direct Repeats Erythroid-Definitive) complex, which is responsible for the epigenetic silencing of the  $\gamma$ -globin gene (a component of HbF) in adult erythroid cells.[5] By inhibiting LSD1, iadademstat is hypothesized to disrupt the DRED complex, leading to the re-expression of  $\gamma$ -globin and subsequent production of HbF.

### Preclinical Evidence

Preclinical studies have provided proof-of-concept for the use of iadademstat in SCD. While specific quantitative data from iadademstat studies are not publicly available, reports indicate a "significant increase" in HbF levels in baboons, a relevant animal model for SCD, after a single dose.[3][5]

### Clinical Development

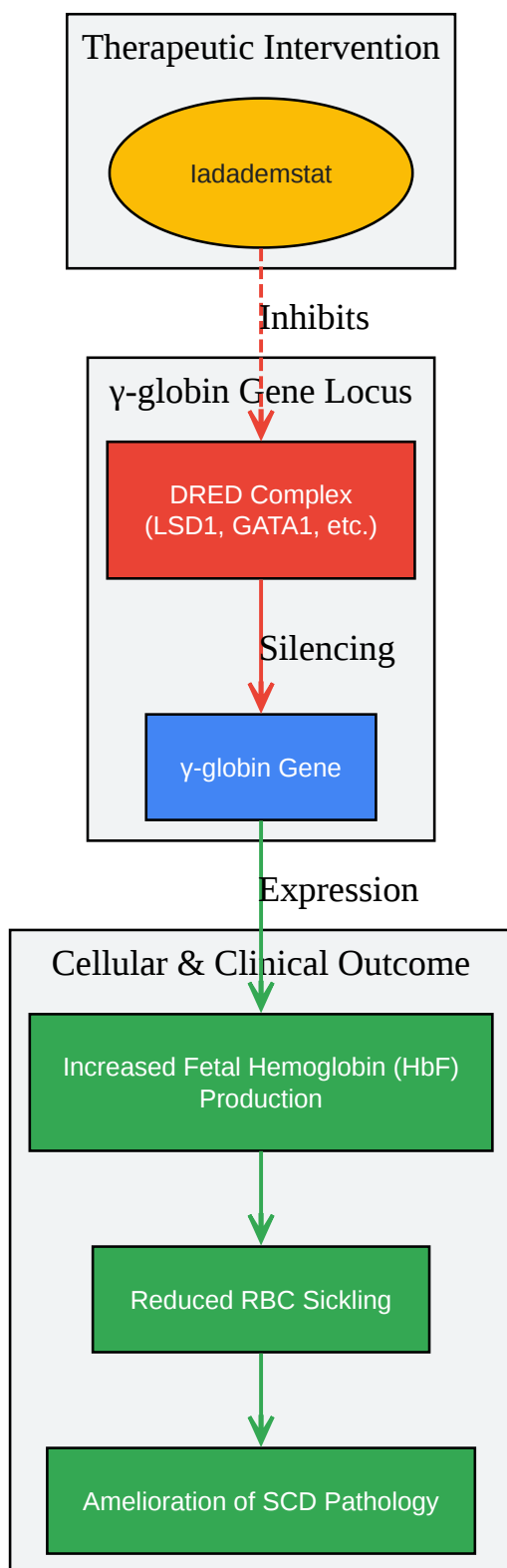
Oryzon Genomics is conducting a Phase Ib clinical trial of iadademstat in adult patients with SCD, named the RESTORE trial.[5]

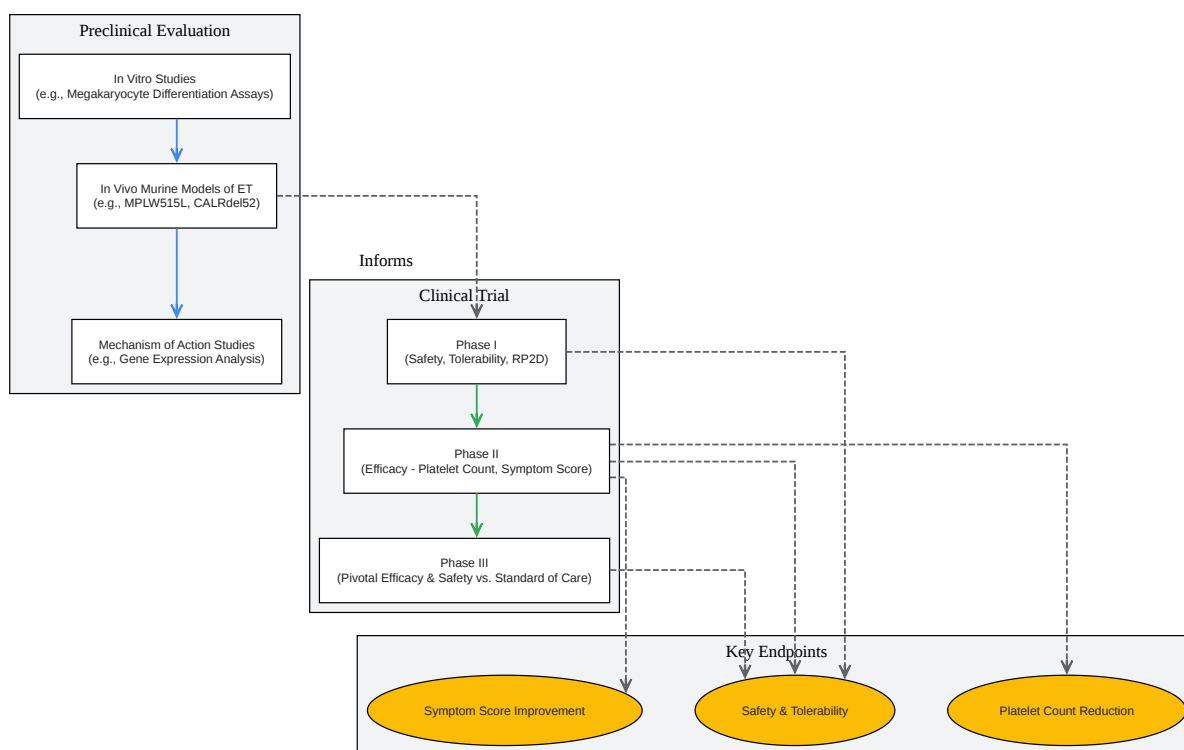
Table 1: Iadademstat RESTORE Clinical Trial Overview

Parameter	Details
Trial Name	RESTORE (REGulation of Sickling ThrOUGH Reprogramming Epigenetics)
Phase	Ib
Patient Population	Adult patients with Sickle Cell Disease
Enrollment	Approximately 40 patients
Primary Objectives	To evaluate the safety and tolerability of iadademstat. To establish the Recommended Phase 2 Dose (RP2D).
Secondary Objectives	To assess the activity of iadademstat in inducing fetal hemoglobin (HbF).
Status	Enrolling

NCT identifier for the RESTORE trial is not publicly available in the provided search results.

## Signaling Pathway





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- To cite this document: BenchChem. [Iadademstat: A Technical Guide to its Potential in Non-Malignant Hematological Disorders]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560137#iadademstat-s-potential-in-non-malignant-hematological-disorders]

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